molecular formula C22H18O2 B14353420 2-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one CAS No. 94348-31-9

2-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one

Cat. No.: B14353420
CAS No.: 94348-31-9
M. Wt: 314.4 g/mol
InChI Key: BFXYLBFWZABUAZ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse biological activities and is often used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as solid-supported bases, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are often used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Saturated ketones and alcohols.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, anti-inflammatory, and antioxidant properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The biological activities of 2-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one are attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanol: Used as an internal standard in catalysis reactions.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Used in the synthesis of azo dyes and dithiocarbamates.

    2-(4-Methoxyphenyl)acetamide: Known for its use in the synthesis of secondary amines.

Uniqueness

2-(4-Methoxyphenyl)-1,3-diphenylprop-2-en-1-one stands out due to its α,β-unsaturated carbonyl system, which imparts unique reactivity and biological activity. Its ability to undergo various chemical transformations and its diverse biological properties make it a valuable compound in scientific research.

Properties

CAS No.

94348-31-9

Molecular Formula

C22H18O2

Molecular Weight

314.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-diphenylprop-2-en-1-one

InChI

InChI=1S/C22H18O2/c1-24-20-14-12-18(13-15-20)21(16-17-8-4-2-5-9-17)22(23)19-10-6-3-7-11-19/h2-16H,1H3

InChI Key

BFXYLBFWZABUAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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